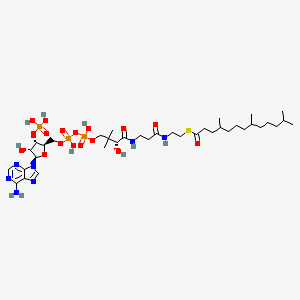
4,8,12-Trimethyltridecanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,12-trimethyltridecanoyl-CoA is a multi-methyl-branched fatty acyl-CoA that is the S-(4,8,12-trimethyltridecanoyl) derivative of coenzyme A. It is a multi-methyl-branched fatty acyl-CoA, a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a coenzyme A. It is a conjugate acid of a this compound(4-).
Applications De Recherche Scientifique
Fatty Acid Metabolism Studies
4,8,12-Trimethyltridecanoyl-CoA is utilized in research focused on lipid metabolism. Studies have shown that this compound is involved in the degradation of phytanic and pristanic acids within peroxisomes. The degradation pathways of these branched-chain fatty acids are critical for understanding metabolic disorders associated with peroxisomal dysfunctions .
Case Study: Peroxisomal Functionality
Research involving Slc25a17 gene-trapped mice indicated that PMP34 (a peroxisomal membrane protein) plays an essential role in the degradation of pristanic acid and its metabolites, including this compound. This study highlighted the importance of acyl-CoA esters in metabolic processes and their potential implications in metabolic diseases .
Clinical Applications
The compound has potential clinical applications due to its role in fatty acid β-oxidation. Genetic studies have linked deficiencies in acyl-CoA dehydrogenases to various metabolic disorders. For instance, ACAD9 deficiency affects the metabolism of long-chain acyl-CoAs, including branched-chain derivatives like this compound. Understanding these pathways can aid in diagnosing and developing treatments for metabolic disorders .
Case Study: Genetic Disorders
In a study on mitochondrial fatty acid β-oxidation disorders, researchers identified cases of ACAD9 deficiency where patients exhibited symptoms linked to impaired metabolism of branched-chain fatty acids. This underscores the importance of this compound as a biomarker for diagnosing specific metabolic conditions .
Biochemical Research
In biochemical studies, this compound serves as a substrate for various enzymatic reactions involved in fatty acid oxidation. It aids in elucidating the mechanisms of action for enzymes such as acyl-CoA dehydrogenases and thiolases that are pivotal in lipid catabolism.
Case Study: Enzyme Activity Characterization
Research has characterized the enzymatic activity associated with branched-chain acyl-CoAs using this compound as a substrate. The findings provide insights into enzyme kinetics and substrate specificity within the context of fatty acid metabolism .
Potential Therapeutic Applications
Due to its involvement in lipid metabolism and energy production pathways, there is potential for therapeutic applications of this compound in treating metabolic disorders. Further research is needed to explore its efficacy as a therapeutic agent or dietary supplement aimed at enhancing metabolic health.
Summary Table of Applications
Propriétés
Formule moléculaire |
C37H66N7O17P3S |
|---|---|
Poids moléculaire |
1005.9 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4,8,12-trimethyltridecanethioate |
InChI |
InChI=1S/C37H66N7O17P3S/c1-23(2)9-7-10-24(3)11-8-12-25(4)13-14-28(46)65-18-17-39-27(45)15-16-40-35(49)32(48)37(5,6)20-58-64(55,56)61-63(53,54)57-19-26-31(60-62(50,51)52)30(47)36(59-26)44-22-43-29-33(38)41-21-42-34(29)44/h21-26,30-32,36,47-48H,7-20H2,1-6H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t24?,25?,26-,30-,31-,32+,36-/m1/s1 |
Clé InChI |
ZYUOZFCHODHLHG-LEJRVOBCSA-N |
SMILES isomérique |
CC(C)CCCC(C)CCCC(C)CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















